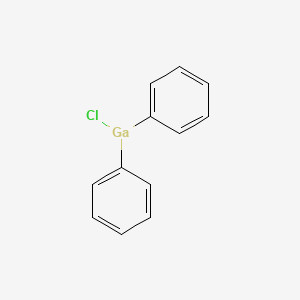

Chloro(diphenyl)gallane

Description

Chloro(diphenyl)gallane is an organogallium compound featuring a gallium center bonded to one chlorine atom and two phenyl groups. It is synthesized through reactions involving dihalo(methyl)gallanes and lead di-thiolates in a 2:1 molar ratio or via the interaction of halo(dimethyl)gallanes with free thiols . The phenyl substituents confer steric bulk and electronic effects, influencing its stability and reactivity.

Properties

CAS No. |

1079-63-6 |

|---|---|

Molecular Formula |

C12H10ClGa |

Molecular Weight |

259.38 g/mol |

IUPAC Name |

chloro(diphenyl)gallane |

InChI |

InChI=1S/2C6H5.ClH.Ga/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |

InChI Key |

XAAKZQZRKCYACT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diphenyl)gallane can be synthesized through several methods. One common method involves the reaction of gallium trichloride (GaCl3) with diphenylmagnesium (Mg(C6H5)2) in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(diphenyl)gallane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium oxide derivatives.

Reduction: It can be reduced to form gallium hydrides.

Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

Oxidation: Gallium oxide (Ga2O3) derivatives.

Reduction: Gallium hydrides (GaH3).

Substitution: Various organogallium compounds depending on the substituent used.

Scientific Research Applications

Chloro(diphenyl)gallane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.

Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.

Industry: It is used in the production of semiconductors and as a reagent in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of chloro(diphenyl)gallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Chloro(diphenyl)gallane can be compared to bromo- and iodo-substituted gallanes, which share similar synthetic pathways but differ in halogen reactivity and physical properties.

Table 1: Comparison of Halogen-Substituted Gallanes

- Halogen Effects : Chlorine’s smaller atomic radius and higher electronegativity may result in stronger Ga-Cl bonding compared to Ga-Br or Ga-I, influencing oxidative stability .

- Applications : Bromo and iodo analogs are typically more reactive in cross-coupling reactions due to weaker Ga-X bonds (X = Br, I).

Organic Substituent Effects

Replacing phenyl groups with methyl or thiolate ligands alters steric and electronic properties.

Table 2: Substituent-Driven Properties

Comparison with Organometallic Compounds of Other Metals

This compound shares structural similarities with lead and bismuth analogs but differs in metal-specific properties.

Table 3: Metal-Center Comparison

- Gallium vs. Lead : Gallium compounds are less toxic and more Lewis acidic than lead analogs, making them preferable in green chemistry .

- Bismuth Analogs : Bismuth-based compounds (e.g., chlorobismuthanes) show bioactivity but suffer from reduced efficacy with increased lipophilicity (ClogP) .

Research Findings and Trends

Synthetic Flexibility : this compound’s synthesis is adaptable to varying halogens and organic ligands, enabling tailored reactivity for specific applications .

Steric and Electronic Balance : Phenyl groups improve stability but may necessitate harsher reaction conditions compared to methyl-substituted gallanes.

Metal-Specific Reactivity : Gallium’s moderate Lewis acidity positions it between highly toxic lead compounds and less reactive bismuth derivatives .

Biological Activity

Chloro(diphenyl)gallane (CHClGa) is a compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and biological imaging. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is an organogallium compound that serves as a precursor for various gallium-based materials. It can be synthesized through several methods, including direct chlorination of diphenylgallane or via metal-catalyzed reactions. The compound exhibits unique properties due to the presence of gallium, which differentiates it from similar compounds like chloro(diphenyl)silane and chloro(diphenyl)stannane.

The biological activity of this compound is primarily attributed to its ability to form coordination complexes with biological macromolecules such as proteins and enzymes. This interaction can modulate enzymatic activity and influence cellular signaling pathways. Preliminary studies suggest that this compound may affect:

- Signal Transduction : Altering pathways involved in cell communication.

- Metabolic Processes : Influencing metabolic rates through enzyme interactions.

These mechanisms are crucial for its potential applications in drug delivery and cancer therapy.

1. Therapeutic Potential

Research indicates that this compound could be utilized as a therapeutic agent. Its potential applications include:

- Anticancer Activity : Preliminary studies have shown that organogallium compounds can exhibit cytotoxic effects against various cancer cell lines.

- Drug Delivery Systems : Due to its ability to form stable complexes, it may serve as a carrier for therapeutic agents, enhancing their delivery and efficacy.

2. Biological Imaging

This compound is being investigated for use in biological imaging techniques. Its unique chemical properties allow it to act as a contrast agent in imaging modalities, potentially improving the visualization of tumors or other pathological conditions.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various organogallium compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's efficacy was compared with traditional chemotherapeutics, revealing promising results that warrant further investigation.

Case Study 2: Drug Delivery

A recent investigation explored the use of this compound as a drug delivery vehicle for doxorubicin, a common chemotherapy drug. The study found that encapsulating doxorubicin within gallium complexes enhanced its stability and reduced systemic toxicity while maintaining therapeutic efficacy against tumor cells.

Comparative Analysis

To better understand the position of this compound among similar compounds, the following table summarizes key characteristics:

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Organogallium | Anticancer, Imaging | Drug delivery, Imaging |

| Chloro(diphenyl)silane | Organosilicon | Limited | Synthesis catalyst |

| Chloro(diphenyl)stannane | Organotin | Antimicrobial | Synthesis reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.